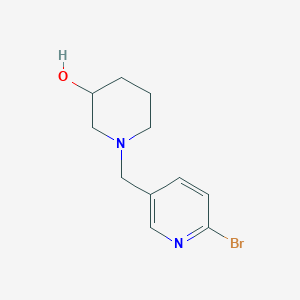![molecular formula C13H20N2O7 B13700926 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate is a chemical compound with the molecular formula C12H18N2O6. It is a derivative of succinimide and is often used in organic synthesis and biochemical research. The compound features a pyrrolidinyl ring and a Boc-protected amino group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate typically involves the reaction of succinimide with 3-[(Boc-amino)methoxy]propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Coupling Reactions: The compound can be used as a coupling agent in peptide synthesis, where it reacts with amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Coupling: DCC and DMAP are frequently used in coupling reactions.
Major Products Formed
Deprotection: Yields the free amine.
Hydrolysis: Produces 3-[(Boc-amino)methoxy]propanoic acid and succinimide.
Coupling: Forms peptide bonds with amino acids.
科学研究应用
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate involves its ability to act as a coupling agent. The compound facilitates the formation of peptide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines. This process is crucial in peptide synthesis and other biochemical applications.
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide (NHS): Similar in structure but lacks the Boc-protected amino group.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Contains a maleimide group instead of the Boc-protected amino group.
N-Hydroxysuccinimide ester of biotin (NHS-biotin): Used for biotinylation of proteins and other biomolecules.
Uniqueness
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate is unique due to its combination of a succinimide moiety and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis and biochemical research.
属性
分子式 |
C13H20N2O7 |
|---|---|
分子量 |
316.31 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]propanoate |
InChI |
InChI=1S/C13H20N2O7/c1-13(2,3)21-12(19)14-8-20-7-6-11(18)22-15-9(16)4-5-10(15)17/h4-8H2,1-3H3,(H,14,19) |
InChI 键 |
RIXQSDZRFLWQER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCOCCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



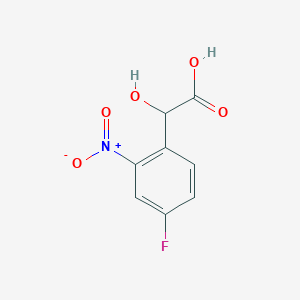

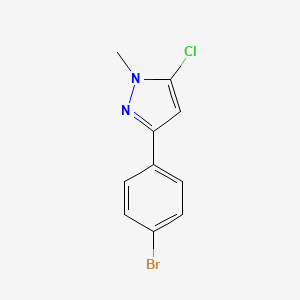
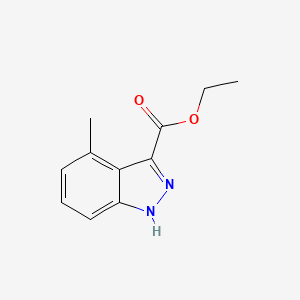
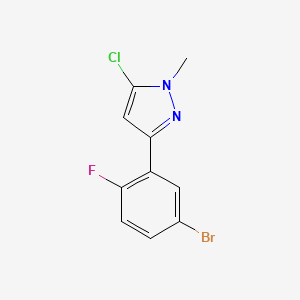
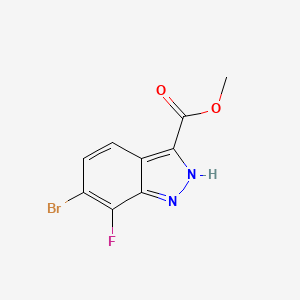
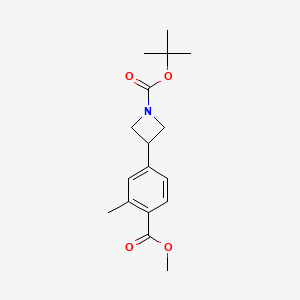
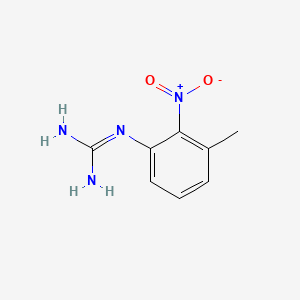

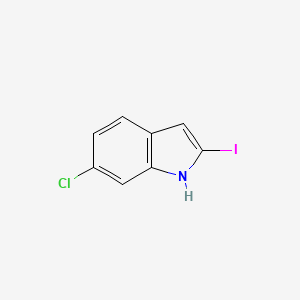
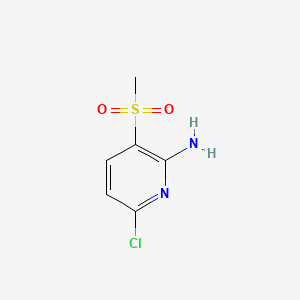
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
